molecular formula C17H13F3N2O2 B2433345 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol CAS No. 1007029-93-7

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol

Cat. No.: B2433345
CAS No.: 1007029-93-7
M. Wt: 334.298
InChI Key: CIQZYAIUOPAMHV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a compound that features a pyrazole ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds.

Preparation Methods

The synthesis of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The trifluoromethyl group is then introduced via a radical trifluoromethylation process, which involves the use of a trifluoromethylating agent under radical conditions . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or rhodium complexes . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol include other pyrazole derivatives and trifluoromethylated compounds. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. For example:

The uniqueness of this compound lies in its combination of the pyrazole ring and the trifluoromethyl group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZYAIUOPAMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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